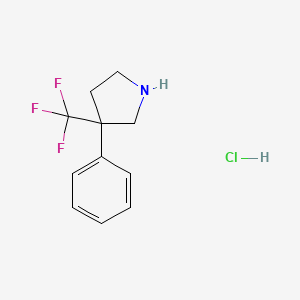

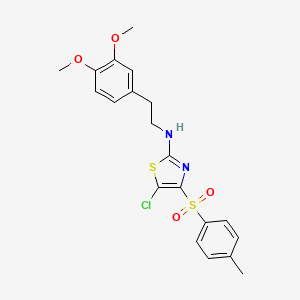

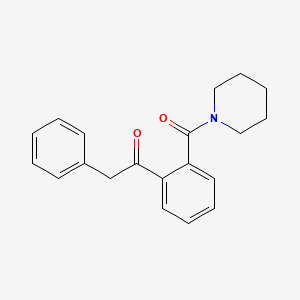

![molecular formula C14H17F3N2O2 B2499816 Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 420844-59-3](/img/structure/B2499816.png)

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from commercially available or simple precursors. For instance, the synthesis of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was achieved by reacting benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline–Fe(III) complex at room temperature . Similarly, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde involved acylation and nucleophilic substitution steps . These methods could potentially be adapted for the synthesis of "Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectral methods and X-ray diffraction studies. For example, the crystal structure of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate was determined, revealing a flat boat conformation of the tetrahydropyridine ring and various intra- and intermolecular hydrogen bonds . These findings suggest that "this compound" may also exhibit specific conformational features and hydrogen bonding patterns that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The papers describe the reactivity of different functional groups present in the ethyl carboxylate compounds. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation reactions . These insights into the reactivity of carboxylate compounds can inform the potential chemical reactions that "this compound" might undergo, such as substitutions or cyclizations involving the piperidine and pyridine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of hydrogen bonding and other non-covalent interactions in the crystal structures of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate and its derivatives affects their supramolecular aggregation . These properties, including solubility, melting points, and stability, can be inferred for "this compound" based on the functional groups present and their potential interactions.

Applications De Recherche Scientifique

1. Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, have shown promising results in antituberculosis activity. One compound in this series, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with low cytotoxicity at certain concentrations (Jeankumar et al., 2013).

2. Synthesis of Novel Insecticides

The chemical structure of this compound has been used as a basis for designing novel insecticides. A study focusing on the synthesis of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives, which are structurally similar, demonstrated growth-inhibiting and larvicidal activities against armyworms. This suggests potential applications in agricultural pest control (Cai et al., 2010).

3. Synthesis of Pyrano[4,3-d]thieno[2,3-b]pyridine Derivatives

Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a compound related to this compound, has been used in the synthesis of pyrano[4,3-d]thieno[2,3-b]pyridine derivatives. These compounds have potential in various organic chemistry applications, such as the development of new pharmaceuticals or advanced materials (Paronikyan et al., 2016).

4. Development of Functionalized Tetrahydropyridines

The synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, which are structurally related to this compound, has been achieved with excellent yields. These compounds have potential applications in the development of new chemical entities with various biological activities (Zhu et al., 2003).

Safety and Hazards

Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate may cause respiratory irritation, serious eye irritation, and skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection. If it gets in the eyes, rinse cautiously with water for several minutes .

Orientations Futures

The demand for TFMP derivatives, such as Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, has been increasing steadily in the last 30 years due to their potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within the structures of other molecules and investigating their wide-ranging potential applications .

Propriétés

IUPAC Name |

ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-5-7-19(8-6-10)12-4-3-11(9-18-12)14(15,16)17/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPGLUUYZIDFPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

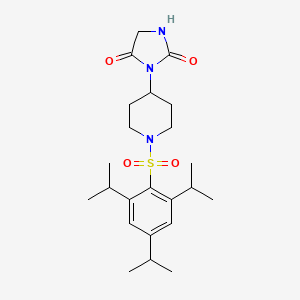

![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)

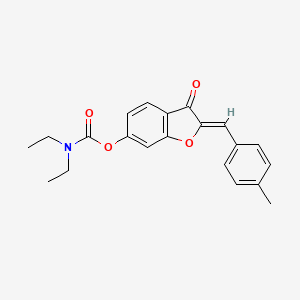

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

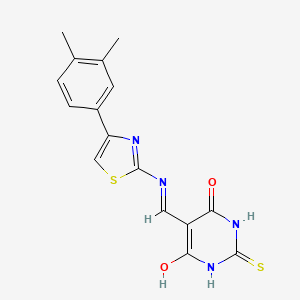

![4-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2499743.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)